N-(4-methoxy-2-nitrophenyl)-3-phenylbutanamide
Overview
Description
N-(4-methoxy-2-nitrophenyl)-3-phenylbutanamide is an organic compound characterized by its complex structure, which includes a methoxy group, a nitro group, and a phenylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-3-phenylbutanamide typically involves a multi-step process:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4-methoxy-2-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with 3-phenylbutanoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-3-phenylbutanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Oxidation: The phenylbutanamide moiety can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with hydrochloric acid.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: N-(4-methoxy-2-aminophenyl)-3-phenylbutanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-3-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Investigated for its properties in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-methoxy-2-nitrophenyl)-3-phenylbutanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups can influence the compound’s reactivity and binding affinity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-3-phenylbutanamide: Lacks the nitro group, which can significantly alter its chemical properties and reactivity.
N-(4-nitrophenyl)-3-phenylbutanamide: Lacks the methoxy group, affecting its solubility and interaction with other molecules.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-3-phenylbutanamide is unique due to the presence of both the methoxy and nitro groups, which provide a balance of electronic effects that can be exploited in various chemical reactions and applications. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-3-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(13-6-4-3-5-7-13)10-17(20)18-15-9-8-14(23-2)11-16(15)19(21)22/h3-9,11-12H,10H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDLXKWDSQTDCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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